molecular formula C9H13NO2 B12118058 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one

3-(Dimethylamino)-1-(furan-2-yl)propan-1-one

Cat. No.: B12118058
M. Wt: 167.20 g/mol
InChI Key: JCGNZXDTKVRPCF-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(furan-2-yl)propan-1-one is an organic compound that features a furan ring attached to a propanone moiety with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one typically involves the reaction of furan-2-carbaldehyde with dimethylamine and a suitable ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(furan-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(Dimethylamino)-1-(furan-2-yl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group and furan ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one: Similar structure but with a thiophene ring instead of a furan ring.

    3-(Dimethylamino)-1-(pyridin-2-yl)propan-1-one: Contains a pyridine ring instead of a furan ring.

Uniqueness

3-(Dimethylamino)-1-(furan-2-yl)propan-1-one is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-(dimethylamino)-1-(furan-2-yl)propan-1-one

InChI

InChI=1S/C9H13NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7H,5-6H2,1-2H3

InChI Key

JCGNZXDTKVRPCF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC=CO1

Origin of Product

United States

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